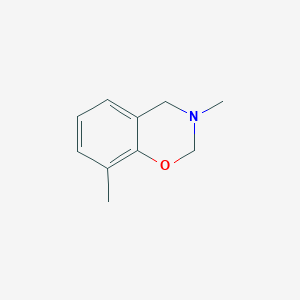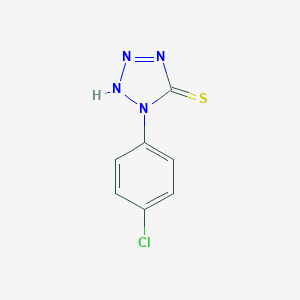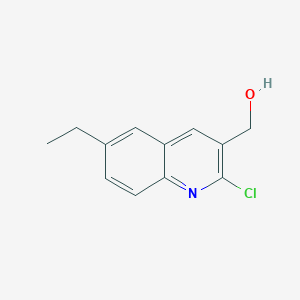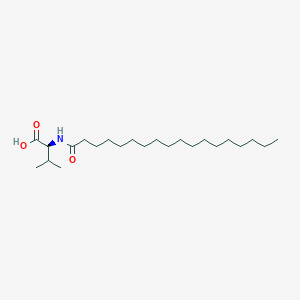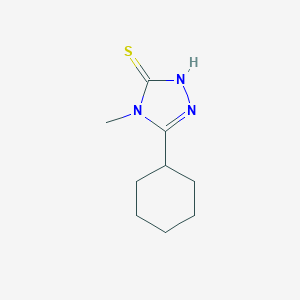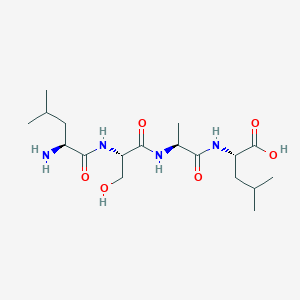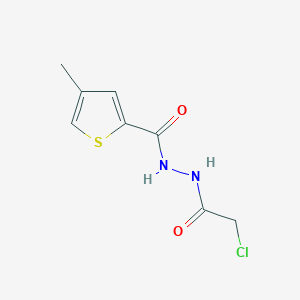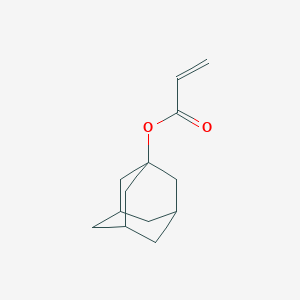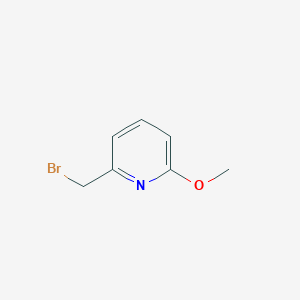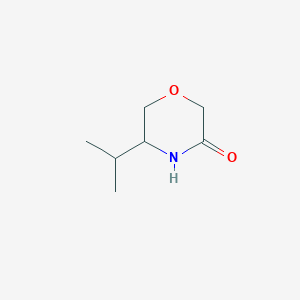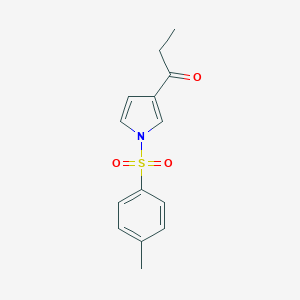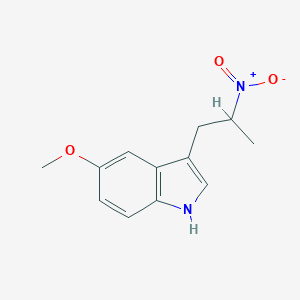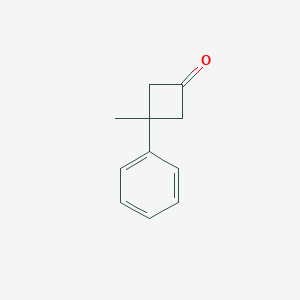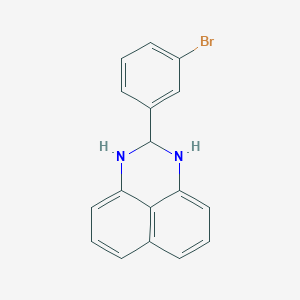
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of perimidine derivatives, which have been found to exhibit various biological activities such as antitumor, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets such as enzymes or receptors.
Efectos Bioquímicos Y Fisiológicos
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinase, which is involved in the regulation of cell growth and division. Additionally, this compound has been found to modulate the activity of certain receptors such as the GABA receptor, which is involved in the regulation of neurotransmitter signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine in laboratory experiments is its potential to exhibit biological activity against various cellular targets. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer or viral infections. Another direction is to explore its potential as a tool for studying the activity of specific enzymes or receptors in cellular signaling pathways. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Métodos De Síntesis
The synthesis of 2-(3-bromophenyl)-2,3-dihydro-1H-perimidine can be achieved through a variety of methods. One such method involves the reaction of 3-bromobenzaldehyde with 1,2-diaminobenzene in the presence of a suitable catalyst. The resulting product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the desired compound.
Aplicaciones Científicas De Investigación
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess antiviral activity against certain viruses such as the human immunodeficiency virus (HIV).
Propiedades
Número CAS |
6584-37-8 |
|---|---|
Nombre del producto |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
Fórmula molecular |
C17H13BrN2 |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C17H13BrN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H |
Clave InChI |
XJCHTIZCYSTVTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
SMILES canónico |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Br |
Otros números CAS |
6584-37-8 |
Solubilidad |
0.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



